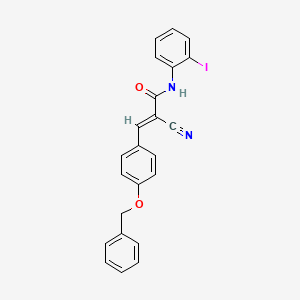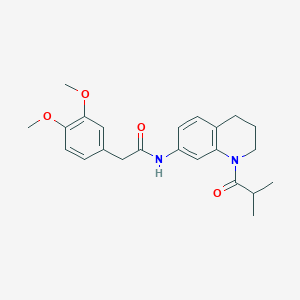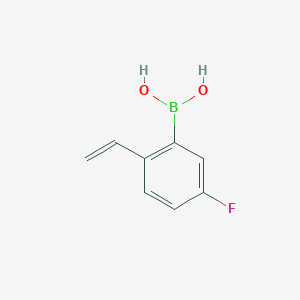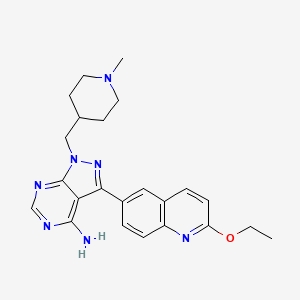
(E)-3-(4-(benzyloxy)phenyl)-2-cyano-N-(2-iodophenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(4-(benzyloxy)phenyl)-2-cyano-N-(2-iodophenyl)acrylamide, also known as BIA, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
Organic Synthesis Intermediates
This compound serves as an intermediate in the synthesis of various organic molecules. Its benzyloxy and iodophenyl groups are particularly useful in cross-coupling reactions, which are pivotal in constructing complex organic structures. The cyano group can act as a functional handle for further chemical transformations, making it a versatile building block in organic synthesis .
Pharmaceutical Research
In pharmaceutical research, the compound’s structural features may be exploited to design novel drug candidates. The iodine atom could be used for radio-labeling, which is essential for tracking the distribution of drugs within the body. Additionally, the cyano group could be converted into carboxylic acids, amides, or other derivatives, which are common functionalities in drug molecules .
Material Science
The compound’s aromatic structure and functional groups make it a candidate for the development of new materials. For instance, it could be used in the creation of organic semiconductors or as a monomer in polymer synthesis. Its ability to absorb light might also be harnessed in photovoltaic applications .
Catalysis
The benzyloxy and iodophenyl groups might be involved in catalytic processes, especially in transition-metal catalysis. These groups can stabilize transition states or act as ligands, influencing the rate and selectivity of chemical reactions .
Neutron Capture Therapy
The presence of the iodine atom makes this compound potentially useful in neutron capture therapy for cancer treatment. Iodine has a high neutron capture cross-section, which means it can be used to target and destroy cancer cells when exposed to neutrons .
Biological Probes
Due to its distinctive structural elements, this compound could be modified to act as a biological probe. It can be tagged with fluorescent groups or other markers to study biological processes, such as enzyme-substrate interactions or cellular uptake mechanisms .
Analytical Chemistry
In analytical chemistry, the compound could be used as a standard or reagent in various spectroscopic techniques. Its unique chemical structure allows for its identification and quantification in complex mixtures, aiding in the analysis of substances .
Agrochemical Research
Lastly, the compound’s structural framework could be utilized in the design of new agrochemicals. The benzyloxy phenyl group, in particular, is a common motif in herbicides and insecticides, suggesting potential applications in pest control and crop protection .
Propiedades
IUPAC Name |
(E)-2-cyano-N-(2-iodophenyl)-3-(4-phenylmethoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17IN2O2/c24-21-8-4-5-9-22(21)26-23(27)19(15-25)14-17-10-12-20(13-11-17)28-16-18-6-2-1-3-7-18/h1-14H,16H2,(H,26,27)/b19-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWVUUJJFVKTVGL-XMHGGMMESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C=C(C#N)C(=O)NC3=CC=CC=C3I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=C(\C#N)/C(=O)NC3=CC=CC=C3I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17IN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(4-(benzyloxy)phenyl)-2-cyano-N-(2-iodophenyl)acrylamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl 4-{[(2-formylphenoxy)acetyl]amino}benzoate](/img/structure/B2861989.png)
![2-Azaspiro[3.5]nonan-7-ol;hydrochloride](/img/structure/B2861993.png)
![2-N,4-N-Bis[[2-(dimethylamino)pyridin-3-yl]methyl]-6-N-prop-2-ynyl-1,3,5-triazine-2,4,6-triamine](/img/structure/B2861994.png)
![8-Bromo-6-chloro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B2861995.png)
![7-[(2-Chlorophenyl)methyl]-8-(ethylamino)-3-methylpurine-2,6-dione](/img/structure/B2861996.png)




![3-[(2,4,5-Trichlorophenyl)sulfanyl]-1-benzothiophene-2-carbaldehyde](/img/structure/B2862006.png)
